molecular formula C25H27F3N4O3 B11444599 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11444599
M. Wt: 488.5 g/mol
InChI Key: KGBBLUQMMSNQDM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione (molecular formula: C₂₅H₂₇F₃N₄O₃; average mass: 488.510 Da) features a quinazoline-2,4-dione core substituted at position 3 with a pentyl chain and at position 7 with a piperazine-1-carbonyl group bearing a 3-(trifluoromethyl)phenyl moiety . The trifluoromethyl group is notable for its electron-withdrawing properties, which may stabilize the molecule metabolically .

Properties

Molecular Formula

C25H27F3N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

3-pentyl-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H27F3N4O3/c1-2-3-4-10-32-23(34)20-9-8-17(15-21(20)29-24(32)35)22(33)31-13-11-30(12-14-31)19-7-5-6-18(16-19)25(26,27)28/h5-9,15-16H,2-4,10-14H2,1H3,(H,29,35)

InChI Key

KGBBLUQMMSNQDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)NC1=O

Origin of Product

United States

Biological Activity

3-Pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. The quinazoline core is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and the underlying mechanisms.

  • Molecular Formula : C25H27F3N4O3
  • Molecular Weight : 488.511 g/mol
  • CAS Number : 892267-00-4

Biological Activity Overview

The biological activity of quinazoline derivatives has been extensively studied, with many compounds exhibiting significant pharmacological effects. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication and transcription. A study evaluated a series of related quinazoline-2,4(1H,3H)-dione derivatives and found that many exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method.

CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
Compound 139 (Staphylococcus aureus)65Moderate
Compound 1510-12 (Various strains)75-80Moderate

Among the tested compounds, those with specific substitutions at the 1- and 3-positions of the quinazoline ring demonstrated enhanced antibacterial properties compared to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The quinazoline scaffold has been linked to various anticancer activities. Compounds derived from this structure have been shown to inhibit cancer cell proliferation through multiple mechanisms, including the modulation of protein kinases involved in cell cycle regulation. The incorporation of trifluoromethyl groups is known to enhance lipophilicity and potentially improve bioavailability in cancer therapies .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation into a series of quinazoline derivatives highlighted their effectiveness against resistant bacterial strains. The study found that specific modifications in the piperazine moiety significantly improved antimicrobial activity, making these compounds candidates for further development as new antibiotics .
  • Anticancer Screening :
    Another research effort focused on evaluating various quinazoline derivatives for their ability to inhibit cancer cell lines. The results indicated that certain analogs displayed potent cytotoxic effects against breast and lung cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics .

The biological activities associated with this compound can be attributed to its structural components:

  • Quinazoline Core : This moiety is known for interacting with various biological targets, including enzymes involved in DNA replication.
  • Piperazine Ring : Often found in psychoactive drugs, piperazine derivatives can influence neurotransmitter pathways, potentially leading to neuroprotective effects.
  • Trifluoromethyl Group : Enhances the lipophilicity and metabolic stability of compounds, which may improve their pharmacokinetic profiles.

Scientific Research Applications

Structural Features

The compound features:

  • A quinazoline ring known for its presence in various bioactive molecules.
  • A piperazine ring that is common in many pharmaceuticals, contributing to its potential therapeutic effects.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The structural similarity of 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione to known anticancer agents suggests it may also possess similar activities. Quinazolines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Neuropharmacological Effects

The piperazine component of the compound is associated with a range of neuropharmacological effects. Piperazine derivatives are known to act as anxiolytics and antidepressants. Investigations into the structure-activity relationship of piperazine-containing compounds may provide insights into their potential use in treating mood disorders and anxiety-related conditions .

Antimicrobial Properties

Quinazoline derivatives have been shown to exhibit antimicrobial activity against various pathogens. The unique functional groups present in 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione may enhance its efficacy against bacterial and fungal infections, making it a candidate for further exploration in antimicrobial research .

Drug Design and Development

The compound's complex structure positions it as a valuable lead compound in drug design. Structure-guided drug design approaches can be employed to optimize its pharmacological properties. The integration of computational modeling techniques could facilitate the identification of analogs with improved potency and selectivity for specific biological targets .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various quinazoline derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The findings suggest that modifications to the quinazoline structure can significantly enhance its efficacy against specific types of cancer cells .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of piperazine derivatives, compounds similar to 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione were evaluated for their effects on serotonin receptors. Results indicated promising anxiolytic effects, warranting further investigation into their mechanisms of action .

Case Study 3: Antimicrobial Efficacy Evaluation

Research focused on the antimicrobial properties of quinazoline derivatives demonstrated that certain modifications could lead to enhanced activity against resistant strains of bacteria. This suggests that compounds like 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione may hold potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-2,4-dione Derivatives with Triazole Substituents

A series of 6-(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones (e.g., compounds 7a–e) were synthesized from enaminones and 6-hydrazinyl-3-phenylquinazoline-2,4-dione . These derivatives differ from the target compound in two key aspects:

  • Substituent Position : The triazole group occupies position 6, whereas the target compound’s piperazine-carbonyl group is at position 6.
  • Functional Groups : The triazole ring introduces a rigid, planar heterocycle, contrasting with the flexible piperazine linker in the target compound.

Isoindole-1,3-dione Derivatives with Piperazine Substituents

A study synthesized isoindole-1,3-dione analogs featuring 1-(3-trifluoromethylphenyl)piperazine (Compound C) and other piperazine variants . These compounds share the 3-trifluoromethylphenylpiperazine substituent with the target compound but differ in core structure:

  • Core Comparison : Isoindole-1,3-dione (a bicyclic lactam) vs. quinazoline-2,4-dione (a fused pyrimidine-dione).
  • Pharmacological Relevance : The isoindole derivatives demonstrated analgesic activity, suggesting that the 3-trifluoromethylphenylpiperazine group may enhance binding to central nervous system receptors (e.g., serotonin or dopamine receptors) regardless of the core structure .

Structural Analog Table

Compound Class Core Structure Substituents Molecular Weight (Da) Key Features Reference
Target Compound Quinazoline-2,4-dione 3-pentyl, 7-(4-(3-CF₃-phenyl)piperazine-1-carbonyl) 488.51 High lipophilicity (CF₃, pentyl); flexible piperazine linker
Triazole-substituted Quinazolines Quinazoline-2,4-dione 3-phenyl, 6-(1,2,4-triazol-1-yl) ~370–400 (estimated) Planar triazole; potential for H-bonding
Isoindole-1,3-dione Derivatives Isoindole-1,3-dione 1-(3-CF₃-phenyl)piperazine ~350–400 (estimated) Bicyclic lactam core; analgesic activity reported

Key Research Findings and Trends

Role of the Piperazine Linker : The piperazine-1-carbonyl group in the target compound may improve solubility and bioavailability compared to rigid triazole-substituted analogs, as piperazine’s conformational flexibility allows better adaptation to binding pockets .

Trifluoromethyl Phenyl Group : This substituent is conserved across multiple bioactive compounds (e.g., isoindole derivatives ), suggesting its importance in enhancing metabolic stability and hydrophobic interactions.

Core Structure Impact : Quinazoline-diones are associated with kinase inhibition (e.g., EGFR), while isoindole-diones are linked to CNS activity. The target compound’s pharmacological profile remains speculative but likely depends on its hybrid structure .

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